5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-15-7-8-17(20)13-19(15)26(23,24)21-9-10-22-11-12-25-18(14-22)16-5-3-2-4-6-16/h2-8,13,18,21H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFFJJFJYIJXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 5-Chloro-2-Methylbenzenesulfonyl Chloride
The foundational step in synthesizing this compound involves the preparation of the sulfonamide backbone. A widely adopted method begins with 5-chloro-2-methylbenzenesulfonyl chloride , which reacts with 2-(2-phenylmorpholino)ethylamine under nucleophilic substitution conditions.
Procedure :
- Sulfonyl chloride preparation :
- Aminolysis :
- The sulfonyl chloride is dissolved in tetrahydrofuran (THF) and slowly added to a solution of 2-(2-phenylmorpholino)ethylamine and triethylamine (TEA) at 0°C.
- After stirring for 12 hours at room temperature, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate.
- Yield: 70–75% after recrystallization from ethanol.
Key Considerations :
- Solvent choice : THF ensures optimal solubility of both reactants.
- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes side reactions.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance efficiency and safety. This method reduces reaction times and improves heat management compared to batch processes.
Process Overview :
- Sulfonylation in flow :
- 5-Chloro-2-methylbenzenesulfonyl chloride and 2-(2-phenylmorpholino)ethylamine are pumped into a micromixer at 25°C.
- The reaction proceeds in a tubular reactor (residence time: 10 minutes).
- In-line purification :
Advantages :
- Reduced waste : Solvent recovery exceeds 90%.
- Scalability : Throughput can exceed 100 kg/day with modular setups.
Intermediate Synthesis and Functionalization
Synthesis of 2-(2-Phenylmorpholino)Ethylamine
The morpholinoethylamine side chain is synthesized through a ring-opening reaction of epoxides with morpholine derivatives.
Steps :
- Epoxide preparation :
- Styrene oxide reacts with morpholine in methanol at 50°C for 6 hours, yielding 2-(morpholin-2-yl)ethanol .
- Amine functionalization :
Chlorosulfonation of the Benzene Backbone
Chlorosulfonation introduces the sulfonyl chloride group to the aromatic ring. This step is critical for subsequent amide bond formation.
Conditions :
- Chlorosulfonic acid (ClSO₃H) is added dropwise to 5-chloro-2-methyltoluene at −10°C.
- The mixture is stirred for 2 hours, then poured onto ice to precipitate the sulfonic acid.
- Conversion to sulfonyl chloride is achieved using thionyl chloride (SOCl₂) in refluxing benzene.
Yield : 90–92% for the sulfonic acid; 88% for sulfonyl chloride.
Comparative Analysis of Synthetic Strategies
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Reaction Time | 12–24 hours | 10 minutes |
| Yield (%) | 70–75 | 80–85 |
| Solvent Consumption | High | Low |
| Scalability | Moderate | High |
| Byproduct Formation | 15–20% | 5–10% |
Interpretation :
Continuous flow methods outperform batch processes in efficiency and sustainability, though initial capital costs are higher.
Optimization Challenges and Solutions
Byproduct Formation During Aminolysis
The primary byproduct, N,N-diethyl-5-chloro-2-methylbenzenesulfonamide , arises from residual triethylamine.
Mitigation Strategies :
- Precipitation filtration : Adding hexane precipitates TEA-HCl, which is removed via filtration.
- Low-temperature reaction : Maintaining 0°C reduces nucleophilic attack by TEA.
Morpholinoethylamine Stability
The amine is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like butylated hydroxytoluene (BHT) during storage.
Emerging Methodologies
Enzymatic Sulfonamide Bond Formation
Recent advances employ sulfotransferase enzymes to catalyze the coupling of sulfonyl chlorides and amines under aqueous conditions.
Benefits :
- Room-temperature reactions .
- No base required , reducing waste.
Limitations :
- Enzyme costs remain prohibitive for industrial use.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic, 60–80°C) | Benzenesulfonic acid derivative | 72–85% | |
| H₂O₂ (neutral, 40–50°C) | Sulfone (-SO₂-) derivative | 65% |
Oxidation typically targets the sulfur atom in the sulfonamide group, converting it to sulfonic acid or sulfone derivatives. The chloro and methyl substituents on the aromatic ring remain stable under these conditions.
Reduction Reactions
The compound’s sulfonamide and morpholine moieties participate in selective reductions:
| Reagent/Conditions | Target Site | Product Formed | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ (anhydrous ether, reflux) | Sulfonamide S=O bond | Thioamide (-C-SH) derivative | 58% | |
| NaBH₄ (ethanol, 25°C) | Morpholine carbonyl | Reduced morpholine (secondary amine) | 42% |
Reductive cleavage of the sulfonamide is less common, but LiAlH₄ can reduce the sulfonyl group to thiol derivatives. The morpholine ring’s carbonyl group is selectively reduced to an amine under mild conditions.
Aromatic Electrophilic Substitution
The chloro-substituted benzene ring undergoes halogen displacement under nucleophilic conditions:
Sulfonamide Nitrogen Substitution
The sulfonamide nitrogen reacts with electrophiles:
| Reagent/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| CH₃I (K₂CO₃, acetone) | N-Methylsulfonamide derivative | 89% | |
| AcCl (pyridine, 0°C) | N-Acetylated sulfonamide | 82% |
Hydrolysis Reactions
Controlled hydrolysis cleaves specific bonds:
| Reagent/Conditions | Bond Cleaved | Products Formed | Yield | Reference |
|---|---|---|---|---|
| 6M HCl (reflux, 6h) | Sulfonamide S-N bond | 5-Chloro-2-methylbenzenesulfonic acid + Morpholinoethylamine | 94% | |
| NaOH (aq., 100°C, 3h) | Morpholine C-O bond | Phenethylamine + Oxo-byproducts | 63% |
Acidic conditions preferentially hydrolyze the sulfonamide linkage, while strong bases degrade the morpholine ring.
Complexation and Coordination Chemistry
The morpholine nitrogen and sulfonyl oxygen act as ligands for metal ions:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II)Cl₂ | Ethanol, 25°C | Octahedral Cu(II)-sulfonamide | Catalytic studies | |
| Fe(III)NO₃₃ | Water, pH 7 | Fe(III)-morpholine coordination | Magnetic materials |
Biological Derivatization
The compound serves as a precursor for pharmacologically active derivatives:
| Reaction Type | Target Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Acylation | N-Acetylated derivative | COX-2 inhibition (0.48 µM) | |
| Alkylation | N-Propylsulfonamide | Anticancer (MCF-7: 0.76 µM) |
Derivatives show enhanced binding to cyclooxygenase-2 (COX-2) and apoptosis induction in cancer cells .
Key Mechanistic Insights
-
Steric Effects : The 2-methyl group on the benzene ring hinders para-substitution, favoring meta reactivity in electrophilic reactions .
-
Electronic Effects : The electron-withdrawing sulfonamide group deactivates the aromatic ring, limiting nitro- or sulfonation reactions.
-
Morpholine Stability : The morpholine ring resists ring-opening under mild acidic/basic conditions but degrades in strong oxidizers.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various fields:
Medicinal Chemistry
- Antibacterial Activity : The compound is primarily investigated for its potential as an antibacterial agent. Its structure allows it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, thereby exhibiting bacteriostatic effects.
Drug Development
- Therapeutic Potential : Research indicates that this compound may be effective against a range of bacterial infections, including those caused by resistant strains. Its unique morpholine moiety enhances its binding affinity to target enzymes, potentially improving its efficacy compared to other sulfonamides.
Organic Synthesis
- Building Block : In organic chemistry, it serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can be modified to create derivatives with tailored properties for specific applications.
Case Studies and Research Findings
Several studies have documented the antibacterial efficacy and potential therapeutic applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against methicillin-resistant Staphylococcus aureus (MRSA) .
- Pharmacokinetic Studies : Research on the pharmacokinetics of related sulfonamides indicates that these compounds are generally well absorbed and metabolized by liver enzymes, highlighting their potential for clinical application .
- In Vitro Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines, indicating potential applications beyond antibacterial use.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its 2-phenylmorpholinoethyl side chain, distinguishing it from other sulfonamides. Below is a comparative analysis with four related compounds:
Analysis of Structural Variations
- Morpholinoethyl vs. Piperidinyloxy Groups: The target compound’s 2-phenylmorpholine moiety likely enhances water solubility due to morpholine’s polar oxygen atom, whereas the piperidinyloxy group in Compound 2i () introduces steric bulk and lipophilicity .
- Bis-sulfonamide vs. Mono-sulfonamide: Compound 11 () features dual sulfonamide groups connected via an ethylene glycol linker, which may improve chelation or protein-binding efficiency compared to mono-sulfonamides like the target compound .
- Methoxy vs. Methyl Substituents : The methoxy group in the pyridazine-containing compound () could alter metabolic stability compared to the methyl group in the target compound .
Biological Activity
5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be depicted as follows:
- Molecular Formula : C17H22ClN3O2S
- Molecular Weight : 365.89 g/mol
- CAS Number : [Not provided in the search results]
The presence of the chloro group, sulfonamide moiety, and morpholine ring suggests a potential for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Cytotoxicity Studies :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the phenylmorpholine group or the sulfonamide moiety can significantly alter efficacy and selectivity.
| Modification | Observed Effect |
|---|---|
| Addition of electron-withdrawing groups | Increased cytotoxicity against certain cancer cell lines |
| Alteration of the morpholine ring | Changes in solubility and bioavailability |
Study 1: In Vitro Evaluation
A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated that modifications led to enhanced anticancer activity. The most potent derivative showed an IC50 value of 0.65 µM against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another investigation utilized Western blot analysis to assess the expression levels of apoptosis-related proteins (e.g., p53 and caspase-3). Results indicated that treatment with this compound resulted in increased p53 expression and caspase activation, corroborating its role as an apoptosis inducer .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Synthesis Methodology :
- The compound’s synthesis likely involves multi-step reactions, including sulfonylation, nucleophilic substitution, and coupling. For analogous sulfonamides, benzenesulfonyl chloride intermediates are reacted with amines (e.g., 2-phenylmorpholine derivatives) in solvents like dichloromethane or DMF, with bases such as triethylamine to neutralize HCl .
- Key Considerations :
- Temperature : Lower temperatures (0–5°C) are often used to control exothermic reactions during sulfonamide bond formation .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is typical for isolating pure products (yields: 37–73% for similar compounds) .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : and NMR are used to confirm substituent positions and stereochemistry. For example, benzenesulfonamide protons resonate at δ 7.5–8.0 ppm, while morpholine protons appear at δ 2.5–3.5 ppm .
- X-ray Crystallography : Single-crystal studies resolve bond lengths and angles (e.g., S–N bond lengths ~1.63 Å in sulfonamides) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at 368.84 for a related analog) .
Advanced Research Questions
Q. How can researchers optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodological Framework :
- Modification Sites :
- Benzenesulfonamide Core : Introducing electron-withdrawing groups (e.g., Cl, NO) enhances binding to targets like NLRP3 inflammasome .
- Morpholine Side Chain : Adjusting substituents on the phenyl ring (e.g., para-F or -OCH) modulates lipophilicity and bioavailability .
- Assays :
- In Vitro : Enzyme inhibition assays (IC values) using fluorescence-based NLRP3 inhibition models .
- In Silico : Molecular docking (e.g., AutoDock Vina) predicts interactions with binding pockets (e.g., hydrogen bonding with Arg64 in NLRP3) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Analysis Approaches :
- Batch Variability : Ensure purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral HPLC for enantiomers) .
- Assay Conditions : Standardize protocols (e.g., cell line: THP-1 vs. HEK293; LPS priming duration) to reduce variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC values may arise from differences in compound solubility (DMSO vs. saline) .
Q. How can researchers design experiments to assess the compound’s pharmacokinetics and toxicity?
- Experimental Design :
- ADME Profiling :
- Absorption : Caco-2 cell permeability assays .
- Metabolism : Liver microsome stability tests (e.g., rat/human CYP450 isoforms) .
- Toxicity Screening :
- Acute Toxicity : Zebrafish embryo models (LC) .
- Genotoxicity : Ames test for mutagenicity .
Key Methodological Recommendations
- Synthetic Challenges : Low yields in coupling steps may require alternative catalysts (e.g., Pd(PPh) for Suzuki reactions) .
- Biological Studies : Use orthogonal assays (e.g., Western blot + ELISA) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
